1-(3,4-Dimethylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea
Overview
Description
N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea is an organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the thiadiazole and urea moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea typically involves the reaction of 3,4-dimethylaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole moiety.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The urea group may also contribute to binding interactions with biological molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea
- N-(3,5-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea
- N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylthiourea
Uniqueness
N-(3,4-dimethylphenyl)-N’-1,2,5-thiadiazol-3-ylurea is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-3-4-9(5-8(7)2)13-11(16)14-10-6-12-17-15-10/h3-6H,1-2H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKIGVCGGGCQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NSN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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